molecular formula C13H15ClN2O3 B11723151 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid

Cat. No.: B11723151
M. Wt: 282.72 g/mol
InChI Key: GZQCHSUFQCLQRD-UHFFFAOYSA-N
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Description

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid is a chemical compound with the molecular formula C13H15ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chloroacetyl group and a benzoic acid moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at low temperatures (4–10 °C) to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and phase transfer agents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid: Known for its antimicrobial properties.

    4-[4-(2-Chloroacetyl)-1-piperazinyl]phenylacetic Acid: Similar structure but with a phenylacetic acid moiety.

    4-[4-(2-Chloroacetyl)-1-piperazinyl]benzamide: Contains a benzamide group instead of benzoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

4-[4-(2-chloroacetyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C13H15ClN2O3/c14-9-12(17)16-7-5-15(6-8-16)11-3-1-10(2-4-11)13(18)19/h1-4H,5-9H2,(H,18,19)

InChI Key

GZQCHSUFQCLQRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)CCl

Origin of Product

United States

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